

Application Notes and Protocols: Assessing the Effect of Neflamapimod on Synaptic Plasticity

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Compound of Interest		
Compound Name:	Neflamapimod	
Cat. No.:	B1684350	Get Quote

Introduction

Neflamapimod (formerly VX-745) is a potent, brain-penetrant, and selective inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38 MAPK α).[1] In the central nervous system, p38 MAPK α is expressed in neurons under conditions of stress and disease, where its activation plays a significant role in inflammation-induced synaptic toxicity and the resulting impairment of synaptic function.[2][3] Synaptic dysfunction is a primary driver of cognitive deficits in neurodegenerative conditions like Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[4] By inhibiting p38 MAPK α , **Neflamapimod** has been shown in preclinical models to reverse synaptic deficits, reduce dendritic spine loss, and improve performance in memory-related tasks.[2][5] This document provides a detailed protocol for researchers to assess the effects of **Neflamapimod** on synaptic plasticity using electrophysiological, molecular, and behavioral assays.

Experimental Protocols

Protocol 1: Electrophysiological Assessment of Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol details the method for measuring Long-Term Potentiation (LTP), a primary mechanism underlying learning and memory, in brain slices treated with **Neflamapimod**.

Materials:



Neflamapimod

- Rodent model (e.g., aged rats, Ts2 mouse model of Down syndrome)
- Artificial cerebrospinal fluid (aCSF)
- Dissection tools
- Vibratome
- Recording chamber and perfusion system
- Glass microelectrodes
- Stimulating electrode (e.g., bipolar tungsten)
- Amplifier and data acquisition system (e.g., Axon Instruments, HEKA)

Methodology:

- Slice Preparation:
 - Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
 - Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
 - Prepare 300-400 μm thick transverse hippocampal slices using a vibratome.
 - Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
- Electrophysiological Recording:
 - Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (30-32°C).
 - Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).



 Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds at an intensity that evokes 40-50% of the maximal response.

• Neflamapimod Application:

- \circ Prepare stock solutions of **Neflamapimod** in DMSO and dilute to the final desired concentration in aCSF (e.g., 1 μ M). A vehicle control (aCSF with equivalent DMSO concentration) must be run in parallel.
- Following baseline recording, perfuse the slice with either Neflamapimod or vehicle for at least 20 minutes prior to LTP induction.

LTP Induction and Measurement:

- Induce LTP using a high-frequency stimulation protocol, such as a theta-burst stimulation (TBS) or two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
- Continue recording fEPSPs for at least 60-90 minutes post-induction to monitor the potentiation.
- The magnitude of LTP is quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of recording compared to the baseline average.[5]

Protocol 2: Western Blot Analysis of p38 MAPKα Pathway Activation

This protocol is for quantifying the inhibition of the p38 MAPK α signaling pathway by **Neflamapimod** in brain tissue or cell culture.

Materials:

- Brain tissue homogenates or cell lysates from treated and control groups
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer



- Transfer system (e.g., wet or semi-dry) and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-p38 (phosphorylated p38), anti-p38 (total p38), anti-p-MK2 (phosphorylated MK2), anti-MK2 (total MK2)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system (e.g., ChemiDoc)

Methodology:

- Sample Preparation and Protein Quantification:
 - Homogenize brain tissue or lyse cells in ice-cold RIPA buffer.
 - Centrifuge to pellet debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 μg of protein per sample by boiling with Laemmli buffer.
 - Separate proteins by size on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature in blocking buffer.
- Antibody Incubation and Detection:
 - Incubate the membrane with primary antibodies (e.g., anti-p-p38) overnight at 4°C, diluted according to the manufacturer's instructions.
 - Wash the membrane three times with TBST.



- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Data Analysis:
 - Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
 - Quantify band intensity using software like ImageJ.
 - Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the level of pathway activation.[6] Compare results from **Neflamapimod**-treated samples to vehicle controls.

Protocol 3: Assessment of Structural Plasticity via Dendritic Spine Analysis

This protocol describes a method to assess **Neflamapimod**'s ability to protect against synaptotoxic insults by quantifying dendritic spine density.

Materials:

- Primary hippocampal neuron cultures (or a suitable neuronal cell line)
- Neflamapimod
- A synaptotoxic agent (e.g., Amyloid-β derived diffusible ligands ADDLs)
- Fluorescent stain for F-actin (e.g., Phalloidin) or transfection with a fluorescent protein (e.g., GFP) to visualize neuronal morphology
- High-resolution confocal microscope
- Image analysis software (e.g., ImageJ, NeuronStudio)

Methodology:



- Cell Culture and Treatment:
 - Culture primary hippocampal neurons on coverslips.
 - On day in vitro (DIV) 18-21, treat neurons with Neflamapimod (e.g., 10 nM, 50 nM, 100 nM) or vehicle for 1-2 hours.
 - Introduce the synaptotoxic agent (e.g., ADDLs) and co-incubate for the desired duration (e.g., 1-3 hours).
- Immunocytochemistry and Imaging:
 - Fix the neurons with 4% paraformaldehyde.
 - Permeabilize and stain with a fluorescent marker to visualize dendritic spines.
 - Acquire high-resolution Z-stack images of dendritic segments from secondary or tertiary dendrites using a confocal microscope.
- Spine Density Quantification:
 - \circ Using image analysis software, manually or automatically count the number of dendritic spines per unit length of the dendrite (e.g., per 10 μ m).
 - Calculate the average spine density for each treatment group.
 - Compare the spine density in **Neflamapimod**-treated groups to both the vehicle-only control and the group treated only with the synaptotoxic agent to determine if the drug prevents spine loss.[2]

Data Presentation

The following tables summarize representative quantitative data from preclinical and clinical studies of **Neflamapimod**.

Table 1: Preclinical Efficacy of Neflamapimod



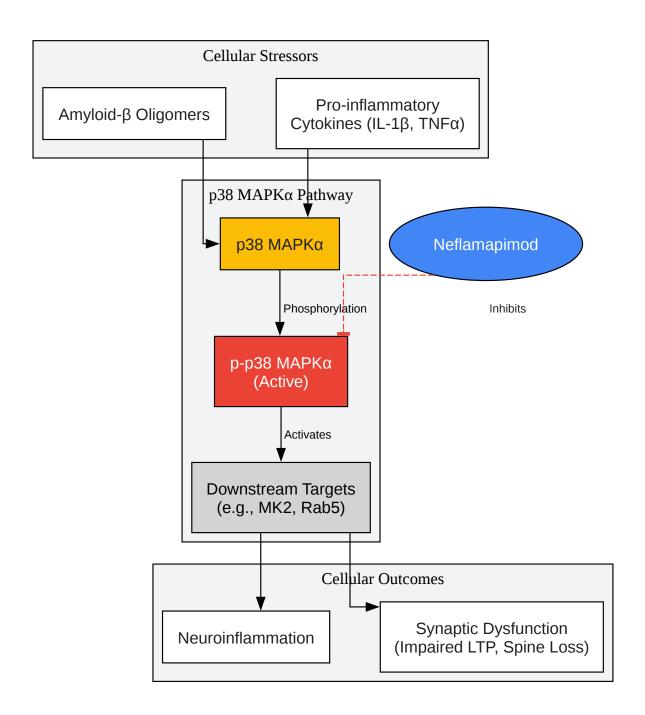
Assay Type	Model System	Key Metric	Vehicle/C ontrol Group	Neflamap imod- Treated Group	Significa nce	Referenc e
Long-Term Potentiatio n	Ts2 Mouse (Hippocam pus)	% Increase in fEPSP Slope	Baseline	18% Increase @ 110 min	p = 0.0334	[5]
Structural Plasticity	Cultured Hippocamp al Neurons	Dendritic Spine Retraction	ADDL- induced loss	Fully Blocked @ 50-100 nM	-	[2]
Cognitive Function	Aged Rats (20-22 months)	Morris Water Maze Latency	Deficit vs. Young Rats	Performan ce = Young Rats	p = 0.007	

Table 2: Clinical Efficacy of Neflamapimod

Study Population	Key Metric	Placebo Group Change	Neflamapim od Group Change	Significanc e	Reference
Mild AD	CSF p- tau181 Levels	-	-2.0 (95% CI: -3.6, -0.5)	p = 0.012	[7][8]
Mild AD	CSF Total-tau Levels	-	-18.8 (95% CI: -35.8, -1.8)	p = 0.031	[7][8]
DLB	CDR-SB Score	-	-0.60 (95% CI: -1.04, -0.06)	p = 0.031	[9]
DLB	Attention Composite Score	-	0.42 (95% CI: 0.07, 0.78)	p = 0.023	[9]



Mandatory Visualizations Signaling Pathway Diagram

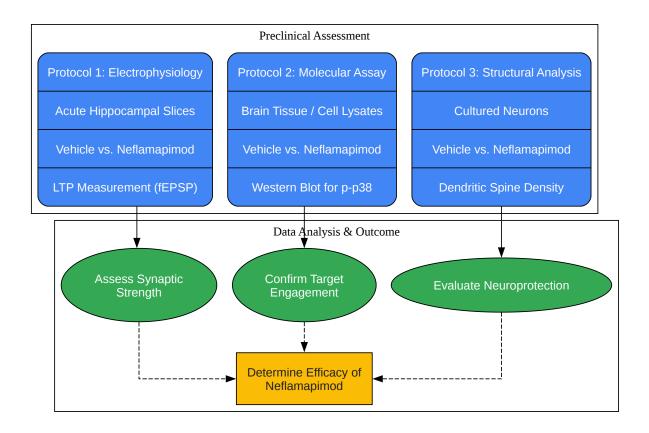


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Caption: **Neflamapimod** inhibits the p38 MAPKα signaling pathway.

Experimental Workflow Diagram



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